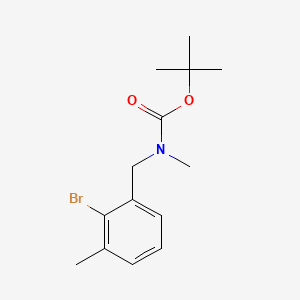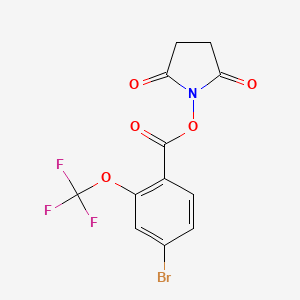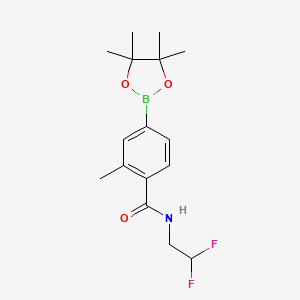
1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene is an organic compound with the molecular formula C11H11F3O It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene can be achieved through several routes. One common method involves the trifluoromethylation of a suitable precursor, such as 1-ethoxy-4-vinylbenzene, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, such as precise temperature control and efficient mixing, to maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form ethoxy-4-(trifluoromethyl)ethylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound valuable in drug discovery and development.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism by which 1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene exerts its effects is primarily related to its ability to participate in various chemical reactions. The trifluoromethyl group is highly electronegative, which influences the compound’s reactivity and interaction with other molecules. This group can stabilize reactive intermediates, such as radicals and carbocations, thereby facilitating a range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene can be compared with other similar compounds, such as:
1-Ethoxy-4-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Ethoxy-4-(difluoromethyl)-2-vinylbenzene: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in electronic properties and reactivity.
1-Methoxy-4-(trifluoromethyl)-2-vinylbenzene: The ethoxy group is replaced with a methoxy group, which can affect the compound’s solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its specific electronic properties and reactivity patterns, which make it valuable for various applications.
Eigenschaften
IUPAC Name |
2-ethenyl-1-ethoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-3-8-7-9(11(12,13)14)5-6-10(8)15-4-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAAIJSKQMORBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8199383.png)




